molecular formula C13H15NO B1416048 4-(4-Ethynylphenoxy)piperidine CAS No. 2228501-11-7

4-(4-Ethynylphenoxy)piperidine

Cat. No.: B1416048
CAS No.: 2228501-11-7
M. Wt: 201.26 g/mol
InChI Key: FWLRNJQFCHXOFF-UHFFFAOYSA-N
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Description

4-(4-Ethynylphenoxy)piperidine is an organic compound that features a piperidine ring substituted with a 4-ethynylphenoxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the piperidine ring and the ethynyl group provides unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethynylphenoxy)piperidine typically involves the coupling of a piperidine derivative with a 4-ethynylphenol. One common method is the nucleophilic substitution reaction where 4-ethynylphenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon can be used to enhance the reaction rate and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethynylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the piperidine ring.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

4-(4-Ethynylphenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethynylphenoxy)piperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethynylphenyl)piperidine: Similar structure but lacks the phenoxy group.

    4-(4-Ethynylphenoxy)morpholine: Contains a morpholine ring instead of a piperidine ring.

    4-(4-Ethynylphenoxy)tetrahydropyran: Features a tetrahydropyran ring instead of a piperidine ring.

Uniqueness

4-(4-Ethynylphenoxy)piperidine is unique due to the combination of the piperidine ring and the ethynylphenoxy group. This combination provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-(4-ethynylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h1,3-6,13-14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLRNJQFCHXOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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